molecular formula C19H23N3O4S B5486245 4-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide

4-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide

Cat. No.: B5486245
M. Wt: 389.5 g/mol
InChI Key: CRCNLTDMSYFPJX-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the piperazine ring using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the methoxy-methylphenyl group: This can be done through a nucleophilic substitution reaction where the piperazine derivative reacts with 2-methoxy-5-methylphenyl isocyanate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions like nitration with nitric acid and sulfuric acid or halogenation with bromine or chlorine in the presence of a Lewis acid.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for its potential biological activities.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Generally, piperazine derivatives can interact with various receptors or enzymes in the body, leading to a range of biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(benzenesulfonyl)piperazine-1-carboxamide: Lacks the methoxy-methylphenyl group.

    N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide: Lacks the benzenesulfonyl group.

    4-(benzenesulfonyl)-N-phenylpiperazine-1-carboxamide: Lacks the methoxy and methyl groups on the phenyl ring.

Uniqueness

The presence of both the benzenesulfonyl and the methoxy-methylphenyl groups in 4-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-15-8-9-18(26-2)17(14-15)20-19(23)21-10-12-22(13-11-21)27(24,25)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCNLTDMSYFPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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